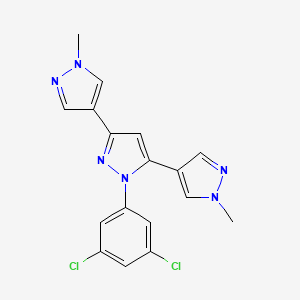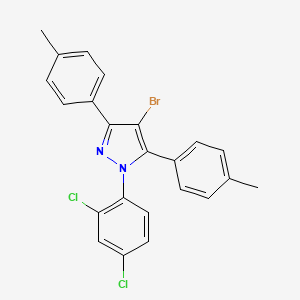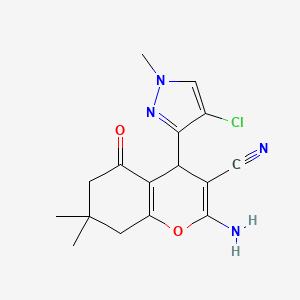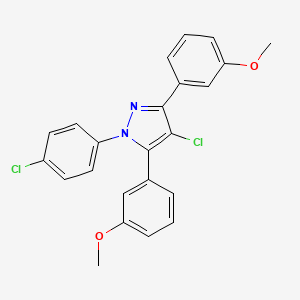![molecular formula C18H16F4N2O3 B10919102 N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10919102.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
Preparation Methods
The synthesis of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid to facilitate the reaction.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the hydrazone functional group, converting it into the corresponding hydrazine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group. For example, halogenation reactions using halogenating agents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions in enzymes, inhibiting their activity. For example, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea. The inhibition occurs through the coordination of the compound’s hydrazone group with the nickel ions in the enzyme’s active site, preventing the enzyme from functioning properly.
Comparison with Similar Compounds
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE can be compared with other similar hydrazone compounds, such as:
4-chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but differs in the substituents on the aromatic rings
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: This compound also features a hydrazone functional group but has different substituents, including a chloro group and a hydroxy group. These differences result in unique reactivity and applications compared to N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE.
Properties
Molecular Formula |
C18H16F4N2O3 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H16F4N2O3/c19-17(20)18(21,22)11-27-10-12-5-7-13(8-6-12)16(26)24-23-9-14-3-1-2-4-15(14)25/h1-9,17,25H,10-11H2,(H,24,26)/b23-9+ |
InChI Key |
GVEIXJWIYBHKIO-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10919024.png)
![3-(4-fluorophenyl)-N-[4-(furan-2-yl)pyrimidin-2-yl]propanamide](/img/structure/B10919026.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919031.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10919032.png)

![1-benzyl-6-ethyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919045.png)

![3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919054.png)

![5-(4-Chlorophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10919076.png)
![3-[(3-methyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10919087.png)
![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919099.png)

